molecular formula C18H19N5OS B2951760 4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide CAS No. 2415488-24-1

4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

Cat. No.: B2951760
CAS No.: 2415488-24-1
M. Wt: 353.44
InChI Key: ZQALGDMLDFPARG-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thieno[3,2-d]pyrimidine core.

    Chlorination: The intermediate product undergoes chlorination to introduce a chloro group at a specific position on the thieno[3,2-d]pyrimidine ring.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique structure and reactivity.

    Industry: The compound’s derivatives are used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into binding sites with high specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

4-(dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-22(2)14-5-3-12(4-6-14)18(24)21-13-9-23(10-13)17-16-15(7-8-25-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQALGDMLDFPARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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